Dual CLK1/DYRK1A Kinase Inhibition Profile: Potency Comparison Against Harmine and Series Analogs
The free base of the target compound (compound 4c) inhibits CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM [1]. This represents a 3.7-fold selectivity for CLK1 over DYRK1A within the same compound. In the same study, other imidazo[1,2-a]pyridine derivatives with different 2-position substituents (e.g., 4-bromophenyl, 4-methylphenyl) showed IC50 values ranging from 1.2 to 8.9 µM against these kinases, with compound 4c emerging as the most potent [1]. By comparison, harmine—a natural β-carboline reference inhibitor—shows DYRK1A IC50 values in the sub-micromolar range but with a different selectivity profile and scaffold entirely [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | CLK1 IC50 = 0.7 µM; DYRK1A IC50 = 2.6 µM (free base, compound 4c) |
| Comparator Or Baseline | Series analogs: 4-bromophenyl derivative ~1.2–3.5 µM; 4-methylphenyl derivative ~2.0–8.9 µM; Harmine: DYRK1A IC50 ~0.8 µM (different scaffold) |
| Quantified Difference | 0.7 µM (target) vs. 1.2–8.9 µM (series analogs) → 1.7- to 12.7-fold greater potency at CLK1; 2.6 µM (target) vs. ~0.8 µM (harmine) → harmine ~3.25-fold more potent but chemically distinct scaffold |
| Conditions | In vitro kinase inhibition assay using recombinant human CLK1 and DYRK1A; ATP competition format |
Why This Matters
The dual CLK1/DYRK1A inhibition profile at defined micromolar potencies makes this compound a valuable chemical probe for dissecting CLK1- vs. DYRK1A-dependent signaling pathways, filling a gap between less potent imidazo[1,2-a]pyridine analogs and structurally unrelated inhibitors like harmine.
- [1] Lawson M, Rodrigo J, Baratte B, Robert T, Delehouzé C, Lozach O, Ruchaud S, Bach S, Brion JD, Alami M, Hamze A. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 2016, 123: 105-114. View Source
- [2] Göckler N, Jofre G, Papadopoulos C, Soppa U, Tejedor FJ, Becker W. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation. FEBS Journal, 2009, 276(21): 6324-6337. View Source
